3-Methyl-4-(thiomorpholin-4-yl)benzoicacid
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Overview
Description
3-Methyl-4-(thiomorpholin-4-yl)benzoicacid is an organic compound with the molecular formula C12H15NO2S It is a derivative of benzoic acid, featuring a thiomorpholine ring attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(thiomorpholin-4-yl)benzoicacid typically involves the reaction of 3-methylbenzoic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(thiomorpholin-4-yl)benzoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiomorpholine ring to a more reduced form.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Methyl-4-(thiomorpholin-4-yl)benzoicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiomorpholin-4-yl)benzoicacid involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(thiomorpholin-4-yl)methyl]benzoic acid
- Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate
Uniqueness
3-Methyl-4-(thiomorpholin-4-yl)benzoicacid is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Properties
CAS No. |
1341783-77-4 |
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Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
3-methyl-4-thiomorpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H15NO2S/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
InChI Key |
GHSPDGBFXVFFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCSCC2 |
Origin of Product |
United States |
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